molecular formula C7H5F2NO B103285 2,6-Difluorobenzamide CAS No. 18063-03-1

2,6-Difluorobenzamide

Cat. No. B103285
CAS RN: 18063-03-1
M. Wt: 157.12 g/mol
InChI Key: AVRQBXVUUXHRMY-UHFFFAOYSA-N
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Patent
US05334519

Procedure details

The suspension of the bacterial cells (corresponding to 5.92 mg of the dry cells) obtained in Example 8 was added to 4 ml of the reaction solution containing 10 mM of a potassium phosphate buffer (pH 8.0) and 0.5 M of 2,6-difluorobenzonitrile, and the reaction was conducted at 25° C. with adding 0.5 M of 2,6-difluorobenzonitrile to the reaction solution after 2,4,6 and 8 hours from the initiation of the reaction, respectively. After 22 hours from the initiation of the reaction, 2.5 M (393 g/lit.) of 2,6-difluorobenzamide was produced with a 100% conversion.
[Compound]
Name
reaction solution
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[F:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=1[C:12]#[N:13]>>[F:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[C:11]=1[C:12]([NH2:13])=[O:2] |f:0.1.2.3|

Inputs

Step One
Name
reaction solution
Quantity
4 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The suspension of the bacterial cells (corresponding to 5.92 mg of the dry cells)
CUSTOM
Type
CUSTOM
Details
obtained in Example 8
CUSTOM
Type
CUSTOM
Details
was conducted at 25° C.
CUSTOM
Type
CUSTOM
Details
from the initiation of the reaction
CUSTOM
Type
CUSTOM
Details
After 22 hours from the initiation of the reaction
Duration
22 h

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.